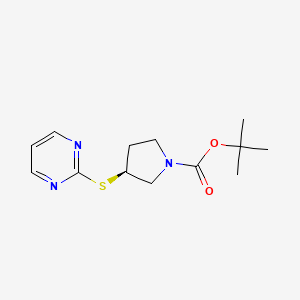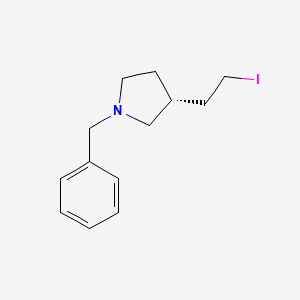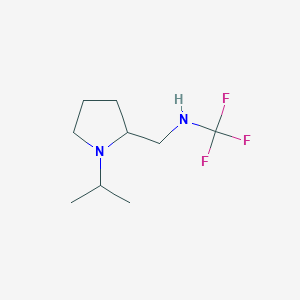![molecular formula C8H7N3 B13962956 Pyrrolo[1,2-D][1,2,4]triazocine CAS No. 257284-55-2](/img/structure/B13962956.png)
Pyrrolo[1,2-D][1,2,4]triazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-D][1,2,4]triazocine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-D][1,2,4]triazocine typically involves multi-step processes that start with readily available starting materials. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction between pyrrole and formamidine acetate in the presence of a base such as sodium hydride can yield the desired triazocine compound .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. A notable approach includes the use of commodity chemicals like pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method not only increases the overall yield but also ensures the safety and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[1,2-D][1,2,4]triazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-D][1,2,4]triazocine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives are investigated for their potential as antiviral and anticancer agents.
Industry: It is utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-D][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in medicinal chemistry.
Pyrrolo[1,2-a]pyrazine: Known for its use in the synthesis of various bioactive molecules.
Uniqueness
Pyrrolo[1,2-D][1,2,4]triazocine stands out due to its unique ring structure and the specific arrangement of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
257284-55-2 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
pyrrolo[1,2-d][1,2,4]triazocine |
InChI |
InChI=1S/C8H7N3/c1-3-8-4-2-6-11(8)7-10-9-5-1/h1-7H |
InChI-Schlüssel |
SFBXATBJBGMDGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CN2C=NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



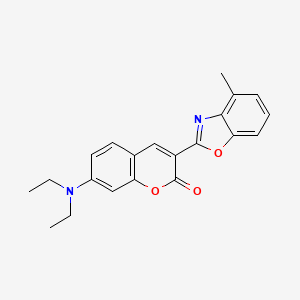

![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)



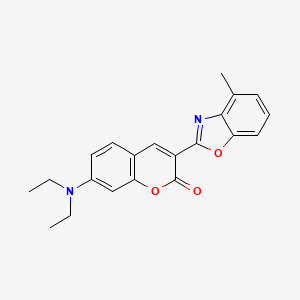
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)

